(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Overview
Description
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a useful research compound. Its molecular formula is C26H40O4 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound known as (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-Ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule with potential biological activities. Its intricate structure suggests possible interactions with biological systems that could lead to therapeutic applications. This article reviews the biological activity of this compound based on available literature.
- Molecular Formula : C24H40O5
- Molecular Weight : 408.57 g/mol
- CAS Number : 117590-81-5
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential anticancer properties and effects on various cellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's ability to target specific cellular mechanisms involved in cancer progression. For instance:
- G-Quadruplex Stabilization : The compound has shown promising activity in stabilizing G-quadruplex structures in DNA. G-quadruplexes are known to play a role in regulating gene expression related to cancer cell proliferation. The stabilization of these structures can inhibit the transcription of oncogenes such as c-myc .
- Selective Cytotoxicity : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
The proposed mechanisms by which the compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways that involve mitochondrial dysfunction and activation of caspases .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in MDPI reported that the compound significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC3) at concentrations as low as 10 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress and apoptosis .
- In Vivo Studies : In animal models of cancer (e.g., xenograft models), administration of the compound resulted in significant tumor size reduction compared to control groups. The study noted a correlation between dosage and tumor inhibition rates .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-6-ethenyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-21,23,27H,1,6-14H2,2-4H3,(H,28,29)/t15-,16-,17?,18-,19+,20+,21+,23+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNCIQYLYWIMIU-JDNINRFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C([C@H]4[C@@]3(CC[C@H](C4)O)C)C=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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